molecular formula C21H33N5OS B15106286 2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide

2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide

Cat. No.: B15106286
M. Wt: 403.6 g/mol
InChI Key: ZINBRBGSVUMOHY-UHFFFAOYSA-N
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Description

2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the diethylamino phenyl group and the acetamide moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The diethylamino phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.

    Diethylamino phenyl compounds: Often used in the development of pharmaceuticals due to their enhanced bioavailability.

    Acetamide derivatives: Commonly used in various industrial applications for their stability and reactivity.

This compound’s unique structure allows it to exhibit a combination of properties that make it valuable for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H33N5OS

Molecular Weight

403.6 g/mol

IUPAC Name

2-[[5-[4-(diethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C21H33N5OS/c1-8-25(9-2)18-12-10-17(11-13-18)20-22-23-21(24(20)7)28-14-19(27)26(15(3)4)16(5)6/h10-13,15-16H,8-9,14H2,1-7H3

InChI Key

ZINBRBGSVUMOHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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